methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with allyl alcohol in the presence of a suitable catalyst to form the allyloxy derivative. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate: Similar structure but with additional methyl groups.
2-((allyloxy)methyl)oxirane: Contains an oxirane ring instead of the chromenone structure.
Uniqueness
Properties
Molecular Formula |
C18H17ClO7 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C18H17ClO7/c1-4-5-24-17(21)9-25-15-8-14-11(6-13(15)19)10(2)12(18(22)26-14)7-16(20)23-3/h4,6,8H,1,5,7,9H2,2-3H3 |
InChI Key |
JTHPVYLEKVIOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C)CC(=O)OC |
Origin of Product |
United States |
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